molecular formula C23H28N6O5 B2840889 N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 433956-64-0

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2840889
CAS RN: 433956-64-0
M. Wt: 468.514
InChI Key: OAVZJBXWNWSMDV-UHFFFAOYSA-N
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Description

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. It was first synthesized in 2009 and has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections.

Scientific Research Applications

Synthesis and Material Applications

Research on s-triazine derivatives, including those similar to "N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine," has demonstrated their utility in synthesizing novel materials. For instance, aromatic polyamides containing an s-triazine ring with thiophenoxy linkages were synthesized to investigate their solubility and thermal properties, offering insights into their potential applications in high-performance materials due to their inherent viscosity and thermal stability (R. Pal et al., 2005). Similarly, polyamides containing s-triazine rings and fluorene “cardo” groups have been developed, showcasing their solubility in polar solvents and thermal resistance, indicating their promise for applications requiring robust and durable polymeric materials (A. D. Sagar et al., 2001).

Biological and Chemical Activity

S-triazine derivatives also display significant biological activities. A study on morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives revealed their potential in medical applications. These compounds accumulated in melanoma cells and exhibited higher cytotoxicity than comparative treatments, suggesting their use in cancer therapy (G. Jin et al., 2018). Moreover, the synthesis and characterization of dendrimeric melamine-cored complexes capped with [salen/salophFe(III)] and [salen/salophCr(III)] showcased their magnetic behaviors, hinting at their potential in material science and catalysis due to their structural and electronic properties (S. Uysal & Z. E. Koç, 2010).

Chemical Synthesis and Applications

In chemical synthesis, compounds similar to "this compound" serve as key intermediates. For example, the exploration of reactions involving hexahydride complexes with phenyl-substituted pyrimidines and triazines has led to the formation of osmapolycycles. These reactions, promoting multiple C-H bond activations, result in the creation of complex structures with potential applications in catalysis and organic synthesis (Miguel A. Esteruelas et al., 2010).

properties

IUPAC Name

2-N,4-N-bis(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O5/c1-30-15-5-7-17(19(13-15)32-3)24-21-26-22(28-23(27-21)29-9-11-34-12-10-29)25-18-8-6-16(31-2)14-20(18)33-4/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVZJBXWNWSMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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